molecular formula C18H10Cl3NO4 B12540455 2,4-Dichloro-1-[4-chloro-2-(4-nitrophenoxy)phenoxy]benzene CAS No. 674283-79-5

2,4-Dichloro-1-[4-chloro-2-(4-nitrophenoxy)phenoxy]benzene

Cat. No.: B12540455
CAS No.: 674283-79-5
M. Wt: 410.6 g/mol
InChI Key: JOVXMQPPPMITLJ-UHFFFAOYSA-N
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Description

2,4-Dichloro-1-[4-chloro-2-(4-nitrophenoxy)phenoxy]benzene is an organic compound with the molecular formula C12H7Cl2NO3. It is known for its complex structure, which includes multiple chlorine and nitro groups attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-1-[4-chloro-2-(4-nitrophenoxy)phenoxy]benzene typically involves the nitration of 2,4-dichlorophenol followed by etherification. The nitration process uses a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group into the benzene ring. The etherification step involves reacting the nitrated compound with 4-chloro-2-phenoxyphenol under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-1-[4-chloro-2-(4-nitrophenoxy)phenoxy]benzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst are commonly used.

    Substitution: Sodium hydroxide or potassium hydroxide in a polar solvent like dimethyl sulfoxide (DMSO) are typical reagents.

Major Products Formed

    Reduction: The major product is the corresponding amino compound.

    Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.

Scientific Research Applications

2,4-Dichloro-1-[4-chloro-2-(4-nitrophenoxy)phenoxy]benzene is used in several scientific research fields:

    Chemistry: It serves as a precursor for synthesizing more complex organic molecules.

    Biology: It is used in studies involving enzyme inhibition and protein binding.

    Medicine: Research into its potential as a pharmaceutical intermediate is ongoing.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1-[4-chloro-2-(4-nitrophenoxy)phenoxy]benzene involves its interaction with specific molecular targets. The nitro and chloro groups play a crucial role in its reactivity. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with nucleophiles. This intermediate then undergoes further transformations to yield the final product.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloronitrobenzene
  • 4-Chloro-2-nitrophenol
  • 2,4-Dichlorophenol

Uniqueness

2,4-Dichloro-1-[4-chloro-2-(4-nitrophenoxy)phenoxy]benzene is unique due to its combination of multiple functional groups, which confer distinct reactivity patterns. Its structure allows for diverse chemical transformations, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

674283-79-5

Molecular Formula

C18H10Cl3NO4

Molecular Weight

410.6 g/mol

IUPAC Name

4-chloro-1-(2,4-dichlorophenoxy)-2-(4-nitrophenoxy)benzene

InChI

InChI=1S/C18H10Cl3NO4/c19-11-1-7-16(15(21)9-11)26-17-8-2-12(20)10-18(17)25-14-5-3-13(4-6-14)22(23)24/h1-10H

InChI Key

JOVXMQPPPMITLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=CC(=C2)Cl)OC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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